1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl intermediate, followed by the introduction of the thiomorpholine group through nucleophilic substitution reactions. The final step involves the coupling of the trifluoromethyl-substituted phenyl isocyanate with the intermediate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea moiety may produce corresponding amines.
Scientific Research Applications
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-(2-(Furan-3-yl)-2-piperidinoethyl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(fluoromethyl)phenyl)urea
Uniqueness
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)14-3-1-2-4-15(14)23-17(25)22-11-16(13-5-8-26-12-13)24-6-9-27-10-7-24/h1-5,8,12,16H,6-7,9-11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADBCNMEADLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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